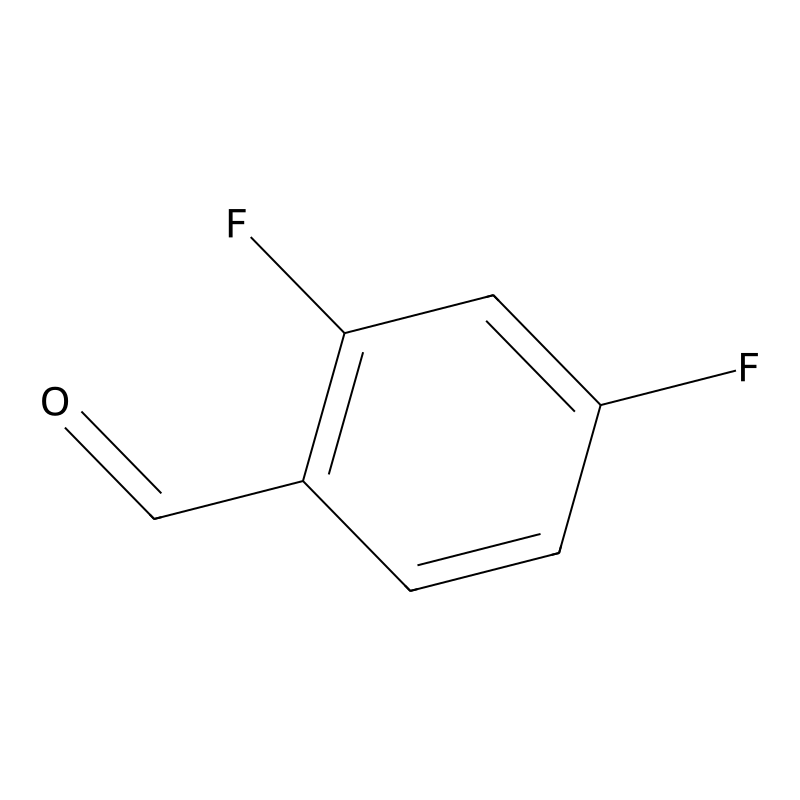

2,4-Difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2,4-Difluorobenzaldehyde is a di-halogenated aromatic aldehyde characterized by two electron-withdrawing fluorine atoms at the ortho and para positions relative to the formyl group . As a liquid at room temperature with a melting point of 2-3 °C, it is highly processable in both batch and continuous flow synthesis methodologies . Commercially, it is a critical, high-value building block primarily procured for the synthesis of active pharmaceutical ingredients (APIs), most notably the triazole antifungals fluconazole and voriconazole . Its dual-fluorine substitution pattern imparts distinct electronic properties, making the carbonyl carbon highly electrophilic and ideal for complex condensation and nucleophilic addition reactions.

Research Fit

In pharmaceutical procurement, substituting 2,4-difluorobenzaldehyde with close analogs such as 2,6-difluorobenzaldehyde, 4-fluorobenzaldehyde, or unsubstituted benzaldehyde is structurally and biologically prohibitive [1]. The specific 2,4-difluoro substitution pattern is a strict requirement for forming the 2,4-difluorophenyl pharmacophore, which is essential for the binding affinity of triazole antifungals to the fungal CYP51 enzyme . Utilizing alternative isomers yields off-target regioisomers that lack the required therapeutic efficacy. Furthermore, its specific liquid state at room temperature dictates distinct handling and flow-chemistry parameters that cannot be seamlessly swapped with solid benzaldehyde derivatives without re-engineering process lines.

Substitution Risk

Strict Regiospecificity for CYP51 Inhibitor Pharmacophores

In the synthesis of broad-spectrum triazole antifungals, 2,4-difluorobenzaldehyde provides the essential 2,4-difluorophenyl moiety. This specific substitution pattern is strictly required for optimal binding affinity to the fungal lanosterol 14α-demethylase (CYP51) enzyme. Substituting with 2,6-difluorobenzaldehyde or 4-fluorobenzaldehyde produces regioisomers with drastically reduced or absent target affinity, rendering the final API inactive [1].

| Evidence Dimension | Downstream API Target Affinity |

| Target Compound Data | Yields active 2,4-difluorophenyl pharmacophore |

| Comparator Or Baseline | 2,6-difluorobenzaldehyde / 4-fluorobenzaldehyde |

| Quantified Difference | Critical for target binding (binary pass/fail) |

| Conditions | Triazole antifungal synthesis and CYP51 binding |

Procurement must secure the exact 2,4-isomer, as downstream biological activity is strictly dependent on this specific substitution pattern.

Dual-Fluorine Activation for Accelerated Condensations

The presence of two highly electronegative fluorine atoms at the ortho and para positions synergistically withdraws electron density from the aromatic ring, significantly increasing the electrophilicity of the formyl carbon[1]. When compared to unsubstituted benzaldehyde, 2,4-difluorobenzaldehyde exhibits accelerated reaction kinetics and higher yields in nucleophilic addition reactions, such as the synthesis of broad-spectrum hydrazones (achieving up to 98% yield at 80 °C) and oximes [2].

| Evidence Dimension | Carbonyl Electrophilicity and Yield |

| Target Compound Data | High electrophilicity (up to 98% yield in hydrazone condensation) |

| Comparator Or Baseline | Unsubstituted benzaldehyde (baseline kinetics) |

| Quantified Difference | Accelerated kinetics and maximized yield |

| Conditions | Hydrazone and oxime synthesis (80 °C condensation) |

Enables more efficient, higher-yielding synthetic workflows for complex nitrogen-containing intermediates.

Liquid-State Processability for Continuous Flow Synthesis

2,4-Difluorobenzaldehyde possesses a uniquely low melting point of 2-3 °C, rendering it a stable liquid at standard room temperature . This physical property is highly advantageous for continuous flow chemistry and microchannel reactor systems, as it allows for direct liquid pumping and prevents the line-clogging issues associated with solid aromatic aldehydes. For instance, it can be efficiently processed in microchannel reactors without the need for heated transfer lines [1].

| Evidence Dimension | Melting Point & Flow Compatibility |

| Target Compound Data | 2-3 °C (Liquid at 20 °C) |

| Comparator Or Baseline | Solid substituted benzaldehydes |

| Quantified Difference | Eliminates need for heated transfer lines |

| Conditions | Continuous flow microreactor systems |

Reduces engineering complexity and solvent waste in scaled-up continuous manufacturing processes.

Commercial Synthesis of Triazole Antifungals

Directly utilizes the 2,4-difluorophenyl group to construct the active pharmacophore in fluconazole and voriconazole, ensuring necessary CYP51 binding affinity .

Continuous Flow Synthesis of Fluorinated Intermediates

Leverages the liquid state (mp 2-3 °C) of 2,4-difluorobenzaldehyde for seamless pumping in microchannel reactors without line-clogging[1].

Development of Broad-Spectrum Hydrazone Antifungals

Capitalizes on the highly electrophilic carbonyl carbon to achieve rapid, high-yielding condensations with substituted phenylhydrazines [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Explore Compound Types